Product packaging for 4-Ethynyl-2-methylphenol(Cat. No.:CAS No. 99595-76-3)

4-Ethynyl-2-methylphenol

Cat. No.: B3318381
CAS No.: 99595-76-3
M. Wt: 132.16 g/mol
InChI Key: ZGWMWUAKTFHAKF-UHFFFAOYSA-N
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Description

Significance and Research Rationale of Ethynylphenol Derivatives

Ethynylphenol derivatives, the class of compounds to which 4-ethynyl-2-methylphenol belongs, are characterized by the presence of a reactive ethynyl (B1212043) group (a carbon-carbon triple bond) and a hydroxyl group attached to a benzene (B151609) ring. evitachem.comontosight.ai This combination of functional groups imparts unique chemical properties that are highly valued in organic synthesis and materials science. evitachem.comontosight.ai The ethynyl group, with its high degree of unsaturation and linear geometry, serves as a versatile handle for a variety of chemical transformations, including coupling reactions and polymerizations. ontosight.aiscispace.com

The phenolic hydroxyl group influences the electronic properties of the aromatic ring and provides a site for further functionalization. evitachem.com The interplay between these two groups allows for the construction of complex molecular architectures and materials with tailored properties. ontosight.ai Researchers are particularly interested in ethynylphenols as building blocks for creating novel polymers, as intermediates in the synthesis of pharmaceuticals, and as ligands in coordination chemistry. evitachem.comontosight.aiontosight.ai The ability to modify both the ethynyl and phenol (B47542) moieties allows for fine-tuning of the molecule's reactivity, solubility, and electronic characteristics. ontosight.ai

Overview of Key Research Domains Involving the Compound

Research involving this compound and its derivatives is primarily concentrated in a few specialized domains:

Organic Synthesis and Catalysis: The compound is utilized as a synthon, or building block, in the creation of more complex organic molecules. The reactivity of the ethynyl group is exploited in reactions like the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds. evitachem.comresearchgate.net The presence of the methyl group can influence the regioselectivity of these reactions.

Medicinal Chemistry: While direct therapeutic applications of this compound are not widely reported, its structural motif is of interest. Ethynyl groups are present in some biologically active compounds, and the phenol moiety is a common feature in many pharmaceuticals. evitachem.comontosight.ai Therefore, derivatives of this compound could serve as scaffolds for the development of new therapeutic agents. researchgate.netchim.it For instance, related ethynylphenol structures are investigated for their potential as estrogen receptor beta agonists and in the synthesis of antituberculosis agents. su.ac.thsemanticscholar.org

Materials Science: Ethynyl-containing compounds are precursors to conjugated polymers, which are materials with interesting electronic and optical properties. scispace.com The polymerization of ethynylphenols can lead to the formation of materials with potential applications in electronics and photonics. ontosight.aiscispace.com The specific substitutions on the phenol ring, such as the methyl group in this compound, can be used to tailor the properties of the resulting polymer.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
IUPAC NameThis compound
SMILESCc1cc(ccc1O)C#C
InChIInChI=1S/C9H8O/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6,10H,2H3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O B3318381 4-Ethynyl-2-methylphenol CAS No. 99595-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6,10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWMWUAKTFHAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699282
Record name 4-Ethynyl-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99595-76-3
Record name 4-Ethynyl-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Classical and Modern Approaches to 4-Ethynyl-2-methylphenol and its Analogues Synthesis

Grignard Reactions for Propynyl and Ethynyl (B1212043) Phenol (B47542) Formation

Grignard reactions represent a foundational method for the formation of carbon-carbon bonds. In the synthesis of ethynyl phenols, this typically involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. The direct application of a Grignard reagent to a phenol is complicated by the acidic nature of the phenolic hydroxyl group, which would be deprotonated by the strongly basic Grignard reagent. To circumvent this, a protection strategy is often employed.

The synthesis of a Grignard reagent from a halogenated phenol, such as 4-bromo-2-methylphenol, requires the prior protection of the hydroxyl group. This is necessary because the Grignard reagent would otherwise react with the acidic proton of the phenol. Common protecting groups for phenols include ethers, such as a methyl, benzyl, or tert-butyl ether. For instance, p-chlorophenol can be protected as a tert-butyl ether through reaction with isobutene under acidic catalysis. The resulting protected halophenol can then be reacted with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. This Grignard reagent can then be reacted with an appropriate electrophile to introduce the ethynyl group. A common reagent for this purpose is ethynylmagnesium bromide. Following the Grignard reaction, the protecting group is removed, typically by acid hydrolysis, to yield the final ethynyl phenol product.

A general scheme for this process is as follows:

Protection: The hydroxyl group of a halophenol (e.g., 4-bromo-2-methylphenol) is protected.

Grignard Formation: The protected halophenol reacts with magnesium to form the Grignard reagent.

Ethynylation: The Grignard reagent reacts with an ethynylating agent.

Deprotection: The protecting group is removed to yield the ethynyl phenol.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling) for Ethynyl Group Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The Sonogashira coupling, in particular, is a powerful and widely used method for the synthesis of aryl alkynes from aryl halides and terminal alkynes. nih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. acs.org

The synthesis of this compound via Sonogashira coupling would start from a halogenated 2-methylphenol, with 4-iodo-2-methylphenol (B1580675) being the most reactive substrate, followed by 4-bromo-2-methylphenol. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > OTf > Br > Cl. nih.gov The terminal alkyne used can be acetylene (B1199291) itself, though for practical reasons, a protected version like trimethylsilylacetylene (B32187) (TMSA) is often preferred. The trimethylsilyl (B98337) group can be easily removed after the coupling reaction.

A typical procedure involves reacting the aryl halide (e.g., 4-iodo-2-methylphenol) with the terminal alkyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, typically copper(I) iodide (CuI), in a suitable solvent like an amine (e.g., triethylamine) or a mixture of solvents like THF and an amine. rsc.org The reaction is usually carried out under mild conditions, often at room temperature. nih.gov

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperatureYield
4-IodotoluenePhenylacetylene (B144264)5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina-THF-DMA (9:1)75 °CLow (<2%) in batch, 60% in flow
Aryl IodideTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRoom Temp89%
4-IodoanisolePhenylacetylene[PdCl₂(PPh₃)₂]-Ionic Liquid50 °C (Microwave)High

This table presents data from various Sonogashira coupling reactions to illustrate typical conditions and outcomes. The specific synthesis of this compound would follow similar principles.

Other Transition Metal-Mediated Syntheses

Beyond palladium, other transition metals such as ruthenium, rhodium, and iridium have been investigated for the synthesis of alkynylated aromatic compounds, often through C-H activation strategies. These methods offer the potential for more direct and atom-economical routes to the desired products, as they can, in some cases, obviate the need for pre-halogenated substrates.

Ruthenium-Catalyzed Alkynylation: Ruthenium catalysts have been shown to be effective for the ortho-alkynylation of benzoic acids and the peri-alkynylation of naphthols with bromoalkynes. acs.org For example, the reaction of 1-naphthol (B170400) with a bromoalkyne in the presence of [RuCl₂(p-cymene)]₂ as a catalyst, along with a base like potassium carbonate, can proceed at temperatures ranging from 40 to 95 °C. acs.org While this has not been specifically demonstrated for the direct C-H alkynylation of 2-methylphenol at the 4-position, it highlights the potential of ruthenium catalysis in C-H functionalization of phenolic compounds.

Rhodium-Catalyzed Alkynylation: Rhodium catalysts are also known to mediate C-H functionalization reactions. For instance, rhodium(III) catalysts have been used for the ortho-alkenylation of phenols using an oxidizing directing group. researchgate.net More relevant to the synthesis of ethynyl phenols, rhodium(I) catalysts have been employed in the cyclization of o-alkynyl phenols. nih.govacs.org Directing group-assisted rhodium-catalyzed meta-C–H alkynylation of arenes, including 2-phenyl phenols, has also been reported, showcasing the ability of rhodium to functionalize phenolic rings at positions other than ortho. rsc.orgresearchgate.netsemanticscholar.org

Iridium-Catalyzed Alkynylation: Iridium catalysis has emerged as a valuable tool for C-H activation. Iridium(III) catalysts have been used for the direct C-H alkynylation of N-phenoxyacetamides with terminal alkynes, leading to ortho-alkynylated phenols. semanticscholar.org An electrochemical approach has also been developed to promote iridium-catalyzed directed C-H alkynylation with terminal alkynes under mild conditions. nih.gov These methods typically rely on a directing group to achieve regioselectivity.

Advanced Synthetic Techniques and Conditions

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave-assisted organic synthesis has become an important technique for accelerating reaction rates and often improving yields. researchgate.netgoogle.com The application of microwave irradiation to Sonogashira coupling reactions has been particularly successful, leading to significantly reduced reaction times compared to conventional heating methods. acs.org

Microwave-assisted Sonogashira couplings can be performed under various conditions, including in aqueous media, ionic liquids, or even solvent-free. rsc.org For instance, the coupling of aryl iodides with trimethylsilylacetylene has been achieved in excellent yields (80-95%) within 5-25 minutes under controlled microwave irradiation. This rapid and efficient method is applicable to a broad range of substrates. nih.gov The use of microwave heating can also facilitate copper-free Sonogashira reactions. For example, a microwave-assisted, solvent- and Cu(I)-free Sonogashira coupling of 4-bromoanisole (B123540) with phenylacetylene has been developed using a palladium catalyst in an ionic liquid, achieving almost quantitative conversion at 50 °C in 30 minutes. rsc.org

Reaction TypeReactantsCatalyst/SolventConditionsOutcome
Sonogashira CouplingAryl halides, TrimethylsilylacetylenePd(PPh₃)₄, CuI, Et₃N / DMFMicrowave, 140 °C, 5-25 min80-95% yield
Sonogashira Coupling4-Bromoanisole, Phenylacetylene[PdCl₂(PPh₃)₂] / Ionic LiquidMicrowave, 50 °C, 30 min~95% conversion
Quinolone SynthesisAnilines, Ethyl acetoacetatep-toluenesulphonic acidMicrowave (solvent-free)Rapid, efficient synthesis

This interactive table summarizes key findings in microwave-assisted synthesis relevant to the formation of compounds with structures analogous to this compound.

Mechanochemical Synthesis Approaches for Phenol Derivatives

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., grinding or milling), offers a sustainable alternative to traditional solvent-based synthesis. rsc.orgnih.govnih.gov This approach can lead to solvent-free or significantly reduced solvent conditions, shorter reaction times, and sometimes different reactivity compared to solution-phase reactions.

The Sonogashira coupling has been successfully adapted to mechanochemical conditions. High-speed ball milling has been utilized for the solvent-free Sonogashira coupling of aryl halides with terminal alkynes. nih.gov It has been demonstrated that iodo- and bromo-substituted aromatics undergo successful coupling under these conditions. Interestingly, the material of the milling vial and balls can also play a catalytic role; for example, using a copper vial and ball can replace the need for a copper(I) co-catalyst. nih.gov A high-temperature ball-milling technique has also been developed for the Sonogashira coupling of poorly soluble aryl halides, providing excellent yields in short reaction times. nih.gov This method has proven effective for the synthesis of various materials-oriented polyaromatic alkynes.

Reaction TypeReactantsConditionsCatalystOutcome
Sonogashira CouplingAryl halides, Terminal alkynesHigh-speed ball milling (solvent-free)Pd catalyst, CuI or Cu vial/ballHigh yields
Sonogashira CouplingPolyaromatic halides, Terminal alkynesHigh-temperature ball millingPd catalystExcellent yields, short reaction times

This interactive table highlights the application of mechanochemistry in the synthesis of aryl alkynes, a key structural feature of this compound.

Chemoenzymatic and Biocatalytic Strategies in Phenol Functionalization

The integration of biological catalysts into synthetic routes for modifying phenolic compounds, a field known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. nih.gov Enzymes operate under mild conditions and can impart high levels of regio- and stereoselectivity that are often difficult to achieve with traditional chemical methods. For a substrate like this compound, several biocatalytic strategies are conceptually applicable for its functionalization.

Oxidoreductases, such as tyrosinases, laccases, and peroxidases, are well-known for their ability to catalyze the oxidation of phenols. mdpi.com These enzymes could facilitate the o-hydroxylation of the phenol ring, introducing an additional hydroxyl group. mdpi.com For instance, tyrosinase catalyzes the o-hydroxylation of a range of phenols into their corresponding o-diphenols. mdpi.com Immobilized tyrosinase has been shown to be highly efficient in degrading phenol in wastewater, showcasing its robust catalytic activity. nih.gov

Another biocatalytic approach involves the regioselective carboxylation of the phenolic ring, analogous to the biological Kolbe-Schmitt synthesis. researchgate.net Microbial decarboxylases can catalyze the reversible ortho-carboxylation of electron-rich phenols, using bicarbonate as a CO2 source under ambient conditions, which contrasts sharply with the high pressures and temperatures required for the industrial Kolbe-Schmitt process. researchgate.net

Furthermore, systems biocatalysis has enabled the direct para-alkenylation of unprotected phenols. This method uses a two-enzyme cascade, consisting of a tyrosine phenol lyase and a tyrosine ammonia (B1221849) lyase, to form a new C-C bond, yielding (E)-para-coumaric acids with high regioselectivity and without the need for protecting groups or chromatographic purification. rsc.org Such enzymatic systems provide a green and efficient pathway for phenol functionalization. rsc.orgnih.gov

Table 1: Overview of Potential Biocatalytic Functionalizations for Phenolic Cores

Catalytic Strategy Enzyme Class Transformation Example Key Advantages
Ortho-Hydroxylation Oxidoreductase (e.g., Tyrosinase) Phenol → Catechol High regioselectivity, mild reaction conditions. mdpi.com
Ortho-Carboxylation Carboxylase (e.g., 2,6-DHBD) Phenol → Salicylic Acid derivative Reversible, uses CO2 source, avoids harsh industrial conditions. researchgate.net

| Para-Alkenylation | Lyase Cascade (TPL/TAL) | Phenol → p-Coumaric Acid derivative | Exquisite para-selectivity, no protecting groups required, atom-economical. rsc.org |

Functionalization and Derivatization Pathways of the Ethynylphenol Core

The presence of hydroxyl, methyl, and ethynyl groups on the aromatic ring of this compound provides multiple avenues for selective functionalization and the creation of diverse molecular architectures.

Electrophilic Aromatic Substitution and Ring Activation

In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring profoundly influence the reaction's rate and regioselectivity. wikipedia.orgmasterorganicchemistry.com The hydroxyl (-OH) and methyl (-CH₃) groups of this compound are both activating groups, meaning they increase the nucleophilicity of the aromatic ring and accelerate the rate of substitution compared to benzene. wikipedia.org

The hydroxyl group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it. britannica.com Similarly, the methyl group is a moderately activating, ortho-, para-directing group. In this compound, the para position relative to the hydroxyl group is occupied by the ethynyl group. Therefore, the combined activating and directing effects of the hydroxyl and methyl groups strongly favor electrophilic attack at the C3 and C5 positions, which are ortho and para to the methyl group and ortho to the hydroxyl group. The C5 position is particularly activated due to the additive ortho-directing effect from the hydroxyl group and para-directing effect from the methyl group. The ethynyl group is generally considered a deactivating group, which would further disfavor substitution at the adjacent C3 and C5 positions through its inductive effect, though the powerful activating effects of the -OH and -CH₃ groups are dominant.

Table 2: Influence of Substituents in this compound on Electrophilic Aromatic Substitution

Substituent (Position) Electronic Effect Activating/Deactivating Ortho/Meta/Para Directing Favored Substitution Positions
-OH (C1) +R >> -I (Resonance Donating) Strongly Activating Ortho, Para C3, C5
-CH₃ (C2) +I (Inductive Donating) Moderately Activating Ortho, Para C4 (blocked), C6 (blocked)

| -C≡CH (C4) | -I (Inductive Withdrawing) | Moderately Deactivating | Meta | C2 (blocked), C6 (blocked) |

Note: The combined effect strongly activates positions C3 and C5 for electrophilic attack.

Click Chemistry Applications (e.g., 1,2,3-Triazole Formation) for Molecular Diversification

The terminal alkyne of the ethynyl group makes this compound an ideal substrate for "click chemistry," a class of reactions known for their reliability, high yields, and simplicity. dergipark.org.tr The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an alkyne and an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govorganic-chemistry.org

This reaction is exceptionally versatile, allowing for the covalent linking of the this compound core to a vast array of molecules, provided they possess an azide functional group. The CuAAC reaction proceeds under mild conditions, often in aqueous solvents, and is tolerant of a wide range of other functional groups, making it a powerful tool for molecular diversification in drug discovery, materials science, and bioconjugation. organic-chemistry.orgwikipedia.org By reacting this compound with various organic azides (R-N₃), a library of novel triazole-containing phenol derivatives can be synthesized, each with unique properties conferred by the "R" group. frontiersin.org

Table 3: Illustrative Examples of 1,2,3-Triazole Formation via CuAAC

R-Group of Azide (R-N₃) Resulting Triazole Derivative Potential Application Area
Benzyl 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-2-methylphenol Medicinal Chemistry
Adamantyl 4-((1-(adamantan-1-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylphenol Materials Science

| Glucosyl | Phenol derivative linked to a glucose moiety via a triazole | Bioconjugation |

Selective C-H Functionalization of Unprotected Phenols

Directly functionalizing carbon-hydrogen (C-H) bonds is a highly atom- and step-economical strategy in organic synthesis. rsc.org However, the selective C-H functionalization of unprotected phenols presents significant challenges. The primary difficulties are controlling regioselectivity (ortho vs. meta vs. para) and preventing competitive O-functionalization of the acidic hydroxyl group. rsc.orgnih.gov

Recent advances have demonstrated that transition-metal catalysis can overcome these challenges. Various catalytic systems have been developed for the regioselective C-H functionalization of free phenols. For example, copper-catalyzed systems have been reported for the ortho-selective C-H bond functionalization of unprotected phenols with diazoesters. rsc.org Similarly, palladium catalysis, when paired with a specific carboxylic acid ligand, has been shown to achieve highly para-selective C-H olefination of phenols bearing a bulky protecting group, with the steric repulsion between the ligand and the protecting group dictating the regioselectivity. rhhz.net While this example uses a protected phenol, it highlights the strategies being developed to control site selectivity.

For an unprotected phenol like this compound, directing group strategies or specific catalyst-ligand interactions would be necessary to achieve selective C-H functionalization at the C3, C5, or C6 positions, overriding the inherent electronic preferences of the ring. The development of such methods allows for the direct installation of new functional groups without the need for pre-functionalized starting materials. nih.govnih.gov

Table 4: Compound Names Mentioned

Compound Name
This compound
(E)-para-coumaric acid
L-tyrosine
Pyruvate
Ammonia
Catechol
Salicylic acid
Bicarbonate
Benzene
1,2,3-Triazole
Organic azide
Phenyl azide
Phenylacetylene
1,4-diphenyl-1H-1,2,3-triazole
Propiolic acid
Rufinamide
Tazobactam

Advanced Characterization and Spectroscopic Analysis in Research

Elucidation of Molecular Structure and Conformation

Spectroscopic methods are fundamental to unambiguously determine the molecular architecture of 4-Ethynyl-2-methylphenol, from atomic connectivity to its three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise placement of the methyl, hydroxyl, and ethynyl (B1212043) groups on the phenol (B47542) ring can be confirmed.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons, the phenolic hydroxyl proton, the terminal ethynyl proton, and the aromatic protons. The aromatic region would display a specific splitting pattern dictated by the substitution pattern. For comparison, the ¹H NMR data for the related compound 4-Chloro-2-methylphenol in CDCl₃ shows signals for the methyl group at 2.201 ppm and aromatic protons between 6.674 and 7.07 ppm chemicalbook.com. Similarly, 4-Amino-2-methylphenol in DMSO-d₆ shows the methyl protons at 2.006 ppm and aromatic protons between 6.25 and 6.47 ppm chemicalbook.com.

DEPT (Distortionless Enhancement by Polarization Transfer) spectra are instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons in the ¹³C NMR spectrum core.ac.uk. This would be crucial for assigning the carbon signals of the aromatic ring and the ethynyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds

Proton Type Predicted Shift (ppm) for this compound Experimental Shift (ppm) for 4-Chloro-2-methylphenol chemicalbook.com Experimental Shift (ppm) for 4-Amino-2-methylphenol chemicalbook.com
Methyl (-CH₃) ~2.1 - 2.3 2.201 2.006
Aromatic (-H) ~6.7 - 7.2 6.674, 7.03, 7.07 6.25, 6.33, 6.47
Ethynyl (-C≡CH) ~3.0 - 3.2 N/A N/A

Note: Predicted shifts are estimates based on standard substituent effects. Experimental conditions (e.g., solvent) can significantly influence chemical shifts, especially for hydroxyl protons.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, key vibrational bands would confirm the presence of the hydroxyl (-OH), alkynyl (-C≡C-H), and substituted benzene (B151609) ring moieties.

O-H Stretching: A broad band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the phenolic hydroxyl group, which may be involved in hydrogen bonding longdom.org.

C-H (alkyne) Stretching: A sharp, intense absorption around 3300 cm⁻¹ is a definitive marker for the terminal alkyne C-H bond.

C≡C (alkyne) Stretching: A weaker absorption is expected in the 2100-2140 cm⁻¹ region for the carbon-carbon triple bond.

C=C (aromatic) Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-O (phenol) Stretching: A strong band around 1200-1260 cm⁻¹ corresponds to the C-O stretching vibration.

Raman spectroscopy provides complementary information, particularly for the symmetric and non-polar C≡C bond, which often gives a strong Raman signal longdom.org.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) longdom.orgnist.govresearchgate.net Intensity
Phenolic -OH O-H Stretch 3200 - 3600 Strong, Broad
Terminal Alkyne ≡C-H Stretch ~3300 Strong, Sharp
Terminal Alkyne C≡C Stretch 2100 - 2140 Weak to Medium
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption spectrum is characteristic of the chromophores within the molecule. The phenolic ring conjugated with the ethynyl group in this compound constitutes an extended chromophore. This conjugation is expected to shift the absorption maxima (λ_max) to longer wavelengths compared to phenol itself. The primary electronic transitions observed are typically π → π* transitions associated with the aromatic system. libretexts.orglibretexts.org Studies on similar conjugated aromatic systems, such as 4-methylphenol (p-cresol), show that electronic transitions are sensitive to substituent effects and can be used to probe the electronic structure of the molecule in its ground and excited states researchgate.net. The presence of substituents like methyl and ethynyl groups influences the energy of the molecular orbitals, thereby affecting the λ_max values osti.gov.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and π-stacking. While specific data for this compound is not available, the crystal structure of the closely related compound, 2-acetyl-4-ethynylphenol, has been determined researchgate.netnih.gov. This analysis revealed a planar geometry for the 2-acetyl-4-ethynylphenol unit, stabilized by an intramolecular O—H⋯O hydrogen bond researchgate.netnih.gov. The crystal packing was shown to be constructed of infinite strands linked by C—H⋯π interactions researchgate.net. It is highly probable that this compound would exhibit similar planarity and engage in intermolecular hydrogen bonding via its phenolic hydroxyl group in the solid state.

Table 3: Crystallographic Data for the Analogous Compound 2-acetyl-4-ethynylphenol researchgate.net

Parameter Value
Chemical Formula C₁₀H₈O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.9135 (3)
b (Å) 6.8837 (2)
c (Å) 15.3402 (5)
β (°) 102.321 (1)

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Upon ionization, the this compound molecule would form a molecular ion (M⁺•), the mass of which confirms the molecular formula. High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition.

The fragmentation of the molecular ion is predictable based on the structure. Common fragmentation pathways for phenols include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ peak.

Loss of carbon monoxide (CO): A common rearrangement for phenols, leading to an [M-28]⁺ peak.

Alpha-cleavage: Cleavage of the bond adjacent to the aromatic ring.

The presence of the ethynyl group may introduce unique fragmentation pathways. The analysis of fragmentation patterns for similar compounds, such as 4-ethylphenol, helps in predicting these pathways researchgate.net. The initial ionization creates a molecular ion, which then breaks into smaller, charged fragments and uncharged radicals. Only the charged particles are detected chemguide.co.uk.

Chromatographic Techniques in Reaction Monitoring and Purity Assessment (e.g., GC-MS, TLC, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for analyzing volatile compounds like phenols. The sample is vaporized and separated on a GC column before being detected by a mass spectrometer. GC-MS allows for both the separation and identification of the compound and any impurities dphen1.com. Methods for analyzing various substituted phenols, including methylphenols, by GC-MS are well-established and often involve derivatization to improve volatility and chromatographic behavior settek.comthermofisher.comepa.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of less volatile or thermally sensitive compounds. A reversed-phase C18 column is commonly used for separating phenolic compounds, often with a mobile phase consisting of a mixture of water (sometimes buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727) epa.govmdpi.com. A rapid HPLC method was developed for the related 4-chloro-3-methylphenol, demonstrating the utility of this technique for quantitative analysis researchgate.net. Detection is typically achieved using a UV detector set to a wavelength where the compound absorbs strongly.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used for monitoring the progress of a chemical reaction and for preliminary purity checks. A suitable solvent system (mobile phase) is chosen to achieve good separation of the product from reactants and byproducts on a silica (B1680970) gel plate (stationary phase). Visualization is typically done under UV light.

Table 4: Representative Chromatographic Conditions for Phenol Analysis

Technique Column/Stationary Phase Mobile Phase/Carrier Gas Detection Reference
GC-MS Capillary column (e.g., DB-5) Helium Mass Spectrometry (EI) dphen1.comepa.gov
HPLC Reversed-phase (e.g., C18, Pentafluorophenyl) Acetonitrile/Water or Methanol/Buffered Water Gradient UV (e.g., 274 nm), PDA epa.govmdpi.comresearchgate.net

| TLC | Silica Gel | Hexane/Ethyl Acetate mixture | UV light (254 nm) | mdpi.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for elucidating electronic structure. Ab initio methods calculate molecular properties from first principles without using experimental data, while DFT focuses on the electron density to determine the system's energy and other attributes.

While comprehensive studies detailing the electronic structure of isolated 4-Ethynyl-2-methylphenol are not widely available in the reviewed literature, its synthesis is noted in research focused on drug design. In one such study, quantum chemical calculations were performed within the DFT framework to model the interaction of related compounds with biological targets. tandfonline.com Those calculations utilized the PBE0 hybrid functional with a TZVP basis set, incorporating solvation effects through a polarisable continuum model. tandfonline.com Such an approach allows for the optimization of molecular geometry and the calculation of electronic charges, providing insight into how the molecule interacts with its environment. tandfonline.com

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, such as in hydrogen bonding or electrophilic/nucleophilic attacks.

A detailed Frontier Molecular Orbital analysis and Molecular Electrostatic Potential mapping specifically for this compound are not available in the surveyed scientific literature.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method allows for the quantitative analysis of charge transfer, hyperconjugation, and intramolecular interactions, offering deep insights into the stability and structure of a molecule.

Nonlinear Optical (NLO) effects occur when materials interact with intense electromagnetic fields, like those from lasers, causing a nonlinear response in their optical properties. Computational methods can predict NLO properties, such as polarizability (α) and first-order hyperpolarizability (β), which are crucial for designing new materials for applications in optoelectronics and photonics. Molecules with significant charge transfer and extended π-conjugation, characteristics present in this compound, are often candidates for exhibiting NLO properties.

Specific NBO analysis and investigation of the NLO effects for this compound have not been reported in the reviewed literature.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For a molecule like this compound, rotation around single bonds (e.g., the C-O bond of the hydroxyl group) can lead to different conformers.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. By systematically changing these parameters and calculating the energy at each step, a PES scan can locate energy minima (stable conformers) and transition states, providing a map of the molecule's conformational landscape and reaction pathways.

Publicly available, detailed conformational analyses or potential energy surface scans for this compound were not found in the course of this review.

Quantum chemical methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. Key spectroscopic properties that can be calculated include:

Vibrational Frequencies: Corresponding to Infrared (IR) and Raman spectroscopy.

NMR Chemical Shifts: For ¹H and ¹³C NMR spectroscopy.

Electronic Transitions: Corresponding to UV-Visible spectroscopy.

While experimental ¹H NMR data for this compound has been published in the context of its synthesis, a comprehensive computational study predicting its spectroscopic parameters and comparing them with a full experimental characterization is not present in the reviewed literature. nih.gov

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of molecules in different environments (e.g., in solution or in a crystal). This method is particularly useful for understanding how a molecule like this compound would behave in a biological system or material, revealing insights into its interactions, diffusion, and structural flexibility.

A review of the current scientific literature did not yield any specific molecular dynamics or simulation studies focused on this compound.

Quantitative Structure-Reactivity Relationships (QSRR) and Structure-Activity Relationship (SAR) Modeling for Predictive Design

Quantitative Structure-Reactivity Relationship (QSRR) and Structure-Activity Relationship (SAR) models are powerful computational tools used in the predictive design of new chemical entities with desired properties. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. For this compound and its analogues, QSRR and SAR modeling can be instrumental in predicting their potential applications and in guiding the synthesis of new derivatives with enhanced efficacy.

The fundamental principle of QSRR/SAR lies in the hypothesis that the structure of a molecule dictates its activity. By analyzing a dataset of molecules with known activities, it is possible to identify key molecular descriptors that are statistically correlated with the observed activity. These descriptors can be categorized into several types:

Electronic Descriptors: These pertain to the electron distribution in a molecule and include parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. For phenolic compounds, electronic descriptors are crucial in predicting their antioxidant activity, as they relate to the ease of donating a hydrogen atom or an electron to scavenge free radicals.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common descriptor.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its connectivity and branching.

In the context of this compound, QSRR and SAR models could be developed to predict various activities, including but not limited to, its antioxidant potential, receptor binding affinity, or its performance as a monomer in polymerization reactions. For instance, a SAR study on a series of this compound derivatives with varying substituents on the aromatic ring could elucidate the impact of these substituents on a specific biological activity.

A hypothetical QSAR study for the antioxidant activity of this compound analogues could involve the synthesis of a library of compounds and the experimental determination of their antioxidant capacity. The next step would be the calculation of a wide range of molecular descriptors for each compound. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) would then be employed to build a predictive model. imist.maimist.ma

The resulting QSAR equation would provide a quantitative understanding of the structure-activity relationship. For example, a positive coefficient for a descriptor related to electron-donating capacity would suggest that introducing electron-donating groups on the phenol (B47542) ring would enhance the antioxidant activity. This knowledge can then be used to design new, more potent antioxidant compounds based on the this compound scaffold.

Descriptor TypeExamplesRelevance to this compound
ElectronicHOMO/LUMO energies, Ionization Potential, Electron AffinityPredicting antioxidant activity and reactivity in chemical reactions.
StericMolecular Weight, Molar Volume, Surface AreaInfluencing binding affinity to biological targets and affecting reaction rates.
HydrophobiclogP, Hydration EnergyDetermining solubility and membrane permeability, crucial for biological applications.
TopologicalConnectivity Indices, Wiener IndexCharacterizing molecular shape and branching, which can be related to various activities.

Computational Approaches to Reaction Mechanism Prediction and Validation

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules and predicting their reactivity. imist.marjpn.org By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for predicting the feasibility and rate of a reaction.

For this compound, computational studies could be directed towards understanding several key reactions:

Oxidation and Radical Scavenging: The antioxidant properties of phenolic compounds are of significant interest. nih.gov Computational models can be used to study the mechanism of hydrogen atom transfer (HAT) or single-electron transfer (SET) from the hydroxyl group of this compound to a free radical. The O-H bond dissociation enthalpy (BDE) is a key descriptor that can be calculated to predict the antioxidant efficiency. acs.org

Polymerization Reactions: The ethynyl (B1212043) group in this compound makes it a potential monomer for polymerization. Computational chemistry can be used to investigate the mechanism of polymerization, whether it proceeds through a radical, cationic, or anionic pathway. The reactivity of the ethynyl group can be assessed by calculating its susceptibility to nucleophilic or electrophilic attack.

Electrophilic Aromatic Substitution: The phenolic ring is susceptible to electrophilic substitution. Computational methods can predict the regioselectivity of such reactions by calculating the electron density at different positions on the aromatic ring. This is valuable for planning synthetic modifications of the molecule.

The validation of computationally predicted reaction mechanisms is often achieved by comparing the calculated results with experimental data. For instance, the predicted rate constants for a reaction can be compared with experimentally measured kinetics. Isotope labeling experiments can also be used to probe reaction mechanisms, and the results can be compared with computational predictions of kinetic isotope effects.

A theoretical investigation into the reaction of this compound with a model radical, such as the hydroxyl radical (•OH), would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states).

Energy Calculations: Single-point energy calculations are carried out at a high level of theory to obtain accurate energies for all species involved in the reaction.

Transition State Theory (TST) Calculations: TST can be used to calculate the rate constants of the reaction based on the calculated activation energy.

Computational MethodApplication to this compoundPredicted Information
Density Functional Theory (DFT)Studying reaction mechanisms, predicting reactivity.Activation energies, reaction enthalpies, transition state geometries.
Ab initio methodsHigh-accuracy energy calculations for small systems.Precise bond dissociation energies, ionization potentials.
Semi-empirical methodsRapid screening of large numbers of molecules or complex systems.Initial geometries for higher-level calculations, qualitative reactivity trends.
Molecular Dynamics (MD)Simulating the dynamic behavior of the molecule in a solvent or interacting with other molecules.Conformational preferences, solvation effects on reactivity.

Reaction Mechanism Elucidation

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

In reactions involving substituted phenolic compounds, the nature and position of substituents on the aromatic ring significantly influence the reaction kinetics. For instance, in oxidation reactions initiated by hydroxyl radicals (•OH), phenols with electron-donating groups (like -CH₃) exhibit higher reactivity and faster reaction rates compared to those with electron-withdrawing groups. mdpi.com This is because electron-donating groups increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack by radicals. mdpi.com

The table below presents pseudo-first-order rate constants for the OH oxidation of various substituted phenolic compounds, illustrating the impact of substituents on reactivity.

Phenolic CompoundSubstituentsPseudo-first-order rate constant (kobs) (s-1)
3-methylphenol-CH37.85 x 10-4
Phenol (B47542)-H6.31 x 10-4
4-formylphenol-CHO2.11 x 10-4
4-nitrophenol-NO21.03 x 10-4

Data sourced from a study on the aqueous OH oxidation of substituted phenolic compounds. mdpi.com The table is interactive and can be sorted by clicking on the column headers.

Identification and Characterization of Reactive Intermediates

Reactive intermediates are short-lived, highly reactive molecular entities that are formed from reactants and subsequently converted into products during the course of a chemical reaction. crunchchemistry.co.uknih.gov Their identification is key to confirming a proposed reaction mechanism. nih.gov In complex reactions, multiple intermediates may be generated, and their ability to react with one another in a controlled manner is a significant challenge in synthetic chemistry. nih.gov

In metal-catalyzed reactions of phenols, a common intermediate is a metal carbene. nih.govresearchgate.net For example, in reactions catalyzed by dirhodium(II) complexes, a rhodium(II) carbenoid intermediate can be formed. nih.gov This electrophilic species is central to subsequent bond-forming steps. Mechanistic studies suggest that the reaction can proceed through the functionalization of the phenol to this Rh(II) carbenoid, which is then followed by further transformations. nih.gov The characterization of such intermediates often relies on advanced spectroscopic techniques or trapping experiments, where the intermediate is intercepted by another reagent to form a stable, identifiable product. nih.gov

Role of Catalysts and Ligands in Reaction Selectivity, Efficiency, and Stereocontrol

Catalysts accelerate chemical reactions without being consumed, while ligands are molecules that bind to the central metal atom of a catalyst, profoundly influencing its activity and selectivity. anu.edu.aunih.gov The choice of metal and ligand is critical for controlling the outcome of a reaction, including chemoselectivity (which functional group reacts), regioselectivity (where on a molecule the reaction occurs), and stereocontrol (the three-dimensional arrangement of the product). nih.govnih.gov

In the context of phenol chemistry, dirhodium(II) catalysts paired with specific diphosphine ligands, such as Xantphos, have been developed to control selectivity. nih.gov This catalytic system has been shown to favor para-selective C–H functionalization of unprotected phenols over the often-competing O–H bond insertion pathway. nih.gov The ligand's structure, particularly its bite angle and steric bulk, plays a crucial role in creating a specific chemical environment around the metal center, thereby directing the reactants to a desired reaction pathway. nih.gov

The table below summarizes the effect of different catalysts and ligands on reaction outcomes.

Catalyst SystemTypical ReactionKey Role/Advantage
Dirhodium(II)/XantphosC-H Functionalization of PhenolsPromotes para-selectivity, overcomes O-H insertion. nih.gov
Palladium/Buchwald LigandsCross-Coupling (e.g., Suzuki, C-N)High efficiency, stability, mild conditions. sigmaaldrich.com
Nickel(II)/Tetradentate Amidate LigandsCycloalkane OxidationHigh selectivity for alcohol products. nih.gov
Cu(II)/Salen ComplexesAsymmetric AlkylationHigh enantiomeric excess (stereocontrol). mdpi.com

This interactive table provides examples of catalyst systems and their roles in controlling reaction outcomes.

Mechanistic Insights into C-H Functionalization vs. O-H Insertion Pathways

For unprotected phenols, reactions with metal carbenoids present a significant selectivity challenge between C–H functionalization (forming a C-C bond at the aromatic ring) and O–H insertion (forming a C-O bond at the hydroxyl group). nih.gov The O–H bond is often more reactive, making insertion the preferential pathway in many systems. nih.gov

However, recent studies have demonstrated that this preference can be overcome with a carefully designed catalyst system. The use of a dirhodium(II)/Xantphos catalyst, in the presence of an alkali promoter, has been shown to strongly favor para-selective C–H functionalization. nih.gov Mechanistic investigations suggest that the reaction proceeds via an alkali-promoted, para-selective attack of the phenol on the rhodium carbenoid intermediate. nih.gov Even for phenols with sterically hindered para positions, C–H functionalization remains the more favorable process compared to O–H insertion with this specific catalyst system, highlighting the powerful directing effect of the catalyst and ligand combination. nih.gov This strategic approach allows for the direct installation of complex functionalities onto the phenol core, bypassing the need for protecting groups on the hydroxyl moiety. nih.gov

Radical Processes and Their Inhibition in Reaction Systems

Radical reactions involve species with unpaired electrons and proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.com Phenolic compounds are well-known for their ability to interrupt these radical chain reactions by acting as antioxidants. researchgate.net They can trap reactive radicals, such as peroxyl radicals, by donating a hydrogen atom from their hydroxyl group. researchgate.netresearchgate.net This process forms a relatively stable phenoxyl radical, which is less reactive and can terminate the chain reaction. researchgate.net

Applications in Advanced Materials Science and Polymer Chemistry

Precursors for Polymer Synthesis and Modification

4-Ethynyl-2-methylphenol serves as a versatile precursor for creating and modifying a wide range of polymers. The ethynyl (B1212043) group provides a site for various polymerization and cross-linking reactions, while the phenolic component contributes to thermal stability and specific intermolecular interactions.

Ethynyl-functionalized monomers, such as this compound, are precursors to high-performance thermosetting resins. Upon heating, the ethynyl groups undergo complex, catalyst-free thermal polymerization, leading to the formation of a highly cross-linked, robust network structure. This process is critical for applications requiring exceptional thermal and dimensional stability.

The curing of ethynyl-terminated resins typically involves several reaction mechanisms that can occur at elevated temperatures:

Chain extension: Reactions of the ethynyl groups can lead to the formation of conjugated polyene structures.

Cyclotrimerization: Three ethynyl groups can react to form a stable aromatic ring, creating a key cross-linking point in the polymer network.

Other Cycloadditions: Diels-Alder and other cycloaddition reactions can also contribute to the network formation.

The high thermal stability of polymers derived from ethynyl-functionalized monomers is a direct result of the dense, aromatic network formed during curing. This network structure significantly enhances properties like char yield, which is the amount of material remaining after thermal decomposition. For instance, the introduction of acetylene (B1199291) (ethynyl) groups into benzoxazine (B1645224) monomers has been shown to dramatically increase the char yield by approximately 40 wt% compared to analogous structures without the ethynyl functionality kpi.ua. This high char yield is attributed to the combined polymerization of the acetylene group and the ring-opening polymerization of the oxazine (B8389632) ring, creating a highly stable cross-linked structure kpi.ua.

The temperature at which these polymerization reactions occur can be influenced by the specific molecular structure of the monomer. Studies on related ethynylene-linked multifunctional benzoxazines have investigated their curing behavior and heat resistance, demonstrating the critical role of the ethynyl group in developing next-generation thermosetting resins rsc.org.

Table 1: Thermal Properties of Ethynyl-Functionalized Polymers

This table illustrates the significant impact of ethynyl functionalization on the thermal stability and char yield of thermosetting polymers, as discussed in the literature.

Polymer SystemCuring Onset Temperature (°C)Key FeatureResulting Property Enhancement
Acetylene-functional Benzoxazines~125-185Combined polymerization of acetylene and oxazine ringHigh char yield (71-81%); T10% up to 600°C kpi.uaacs.org
Ethynylene-linked BenzoxazinesVaries with functionalityMolecular packing and arrangementEnhanced thermal stability of the cured resin rsc.org
Acetylene-terminated Schiff BaseNot specifiedHigh degree of cross-linkingHigh char yield (77% at 800°C) kpi.ua

Living anionic polymerization is a powerful technique for synthesizing polymers with precisely controlled molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers and star-shaped polymers nih.govencyclopedia.pub. This method relies on the absence of chain termination or transfer steps, allowing polymer chains to grow until all monomer is consumed while the chain ends remain active encyclopedia.publibretexts.org.

For monomers like styrenes functionalized with ethynyl groups, living anionic polymerization offers a route to create well-defined macromolecular structures acs.org. The process typically involves:

Initiation: An anionic initiator, such as sec-butyllithium, adds to the vinyl group of the monomer.

Propagation: The resulting carbanion at the chain end propagates by sequentially adding more monomer units.

Controlled Architecture: The "living" nature of the chain ends allows for the sequential addition of different monomers to form block copolymers or for reactions with linking agents to create star polymers encyclopedia.pubmdpi.com.

The electron-withdrawing character of the ethynyl substituent enhances the anionic polymerizability of styrenic monomers, making them highly reactive acs.org. This high reactivity allows the polymerization to proceed quantitatively, even at low temperatures like -78 °C, yielding polymers with predictable molecular weights and very narrow molecular weight distributions (Mw/Mn < 1.15) acs.org. The active polymer chain ends can then be used to initiate the polymerization of other monomers, enabling the synthesis of novel block copolymers with well-defined structures acs.org. This level of control is essential for designing advanced materials where precise polymer architecture dictates function.

The substituents on a monomer play a critical role in determining its polymerization behavior and the properties of the final polymer network. In this compound, both the ethynyl and methyl groups exert significant influence.

Ethynyl Group (-C≡CH): As an electron-withdrawing group, the ethynyl substituent increases the reactivity of monomers in anionic polymerizations acs.org. In thermal curing, it is the primary functional group responsible for cross-linking, leading to networks with high thermal stability and char yield kpi.ua. The introduction of a phenylacetylene (B144264) substituent into a molecule can, however, sometimes result in a decrease in the onset temperature of thermal degradation compared to unsubstituted analogs, while still providing a highly stable final network mdpi.com. The rigid nature of the ethynyl linkage also influences the molecular packing and arrangement of the resulting polymer chains, which can affect the material's bulk properties rsc.org.

Methyl Group (-CH₃): The methyl group is an electron-donating group. In the context of phenolic resins, such substituents can influence the curing kinetics and the final properties of the network. Generally, electron-donating groups can affect the acidity of the phenolic proton and the electron density of the aromatic ring, which can modulate the reaction rates during polymerization. In polymerization of other monomer systems, such as iminopyridine catalyzed isoprene (B109036) polymerization, alkyl substituents (which are electron-donating) have been shown to influence catalytic performance and polymer properties, often leading to different outcomes compared to electron-withdrawing aryl substituents mdpi.com. The steric bulk of the methyl group can also affect the local chain packing and mobility within the polymer network.

The interplay between the electron-withdrawing ethynyl group and the electron-donating methyl group in this compound creates a unique electronic and steric environment that dictates its specific polymerization characteristics and the final architecture of the resulting polymer.

Table 2: General Influence of Substituent Types on Polymerization

This table summarizes the typical effects of electron-donating and electron-withdrawing substituents on monomer reactivity and resulting polymer properties, providing context for the behavior of this compound.

Substituent TypeExample GroupsEffect on Monomer Reactivity (Anionic Polymerization)Effect on Polymer Properties (Thermosets)
Electron-Withdrawing Ethynyl (-C≡CH), Cyano (-CN)Increases reactivity, stabilizes propagating anion acs.orgEnhances cross-linking, increases thermal stability and char yield kpi.uarsc.org
Electron-Donating Methyl (-CH₃), Methoxy (-OCH₃)Decreases reactivity relative to withdrawing groupsModulates curing kinetics, can affect polymer flexibility and solubility mdpi.comresearchgate.net

Introducing ethynyl groups into a polymer's structure is a powerful strategy for tailoring its material properties. This functionalization provides a reactive handle for post-polymerization modification, allowing for the fine-tuning of thermal, mechanical, and electronic characteristics rsc.orgutexas.edu.

Key properties that can be tailored through ethynyl functionalization include:

Enhanced Thermal Stability: The primary advantage of incorporating ethynyl groups is the ability to form highly stable, cross-linked networks upon thermal curing. This leads to materials with higher decomposition temperatures and significantly increased char yields, which is crucial for applications in aerospace and electronics kpi.ua.

Controlled Cross-link Density: The concentration of ethynyl groups in the polymer backbone or side chains directly correlates with the cross-link density of the cured material. By controlling this, properties such as stiffness, solvent resistance, and glass transition temperature can be precisely engineered researchgate.netmdpi.com.

Functionalization Site: The ethynyl group can serve as a versatile platform for a variety of chemical transformations, such as "click" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). This allows for the attachment of other functional moieties after the main polymer backbone has been formed, a process known as post-polymerization modification utexas.edu. This enables the creation of complex, multifunctional materials from a common polymer precursor.

Modified Optoelectronic Properties: In conjugated polymers, the introduction of rigid ethynylene linkers can alter the planarity of the polymer backbone. This, in turn, affects the electronic conjugation, leading to changes in the material's absorption spectra and band gap, which is important for applications in organic electronics mdpi.com.

The use of monomers like this compound provides a direct route to incorporate these benefits into polymer systems, enabling the rational design of materials with specific, high-performance characteristics.

Development of Functional Materials

The specific chemical functionalities of this compound enable its use in the bottom-up construction of advanced functional materials through principles of molecular self-organization.

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. This compound is well-suited for forming such assemblies due to its distinct functional groups:

Phenolic Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, capable of forming robust and directional interactions. In substituted phenols, O-H···O hydrogen bonds are a primary driver of self-assembly, often leading to the formation of chains, sheets, or more complex architectures in the solid state researchgate.net.

Aromatic Ring and Ethynyl Group: The phenyl and ethynyl components can participate in π-π stacking and C-H···π interactions. These forces, while weaker than hydrogen bonds, are crucial for guiding the three-dimensional packing of molecules.

The self-assembly of monomers like this compound can be used as a templating strategy. By first allowing the monomers to organize into a desired supramolecular structure (e.g., a liquid crystal phase or a crystalline lattice), a subsequent polymerization of the reactive ethynyl groups can "lock in" this ordered arrangement. This approach, known as topochemical polymerization, can lead to the formation of highly ordered, crystalline, or liquid-crystalline polymers with anisotropic properties that are difficult to achieve through conventional polymerization in solution or bulk rsc.org. The resulting materials, such as 2D polymers or covalent organic frameworks, can exhibit unique electronic, optical, or porous properties derived directly from their highly organized molecular architecture wikipedia.org.

Organic Electronic and Optical Materials from Ethynylphenol Building Blocks

The unique molecular architecture of this compound, featuring a reactive ethynyl group (-C≡CH), a hydroxyl (-OH) group, and a methyl (-CH₃) group on a benzene (B151609) ring, makes it a valuable building block in the synthesis of advanced organic electronic and optical materials. The ethynyl group, in particular, serves as a versatile handle for polymerization reactions, such as Sonogashira coupling, enabling the construction of conjugated polymers. These polymers, characterized by alternating single and multiple bonds, form the basis of many organic electronic devices due to their delocalized π-electron systems.

The incorporation of ethynylene units (–C≡C–) into a polymer backbone is a recognized strategy for tuning the material's optoelectronic properties. This approach can lead to lower Highest Occupied Molecular Orbital (HOMO) levels, which is beneficial for improving the oxidative stability of the polymer and can enhance the open-circuit voltage in photovoltaic device applications. The chemical structure of these polymers directly dictates their electronic and optical characteristics, and by carefully selecting donor and acceptor moieties to alternate along the polymer chain, researchers can control the material's band gap. This intramolecular charge transfer (ICT) between building blocks is crucial for developing low-band-gap polymers for high-performance applications.

Conjugated polymers derived from ethynyl-functionalized monomers are integral to a range of organic electronic devices. These carbon-based materials are prominent in technologies like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The appeal of these materials lies in their tunable properties, mechanical flexibility, and potential for low-cost fabrication via solution processing methods, which allows for the printing of electronic circuits on large plastic sheets.

The table below summarizes the key features and resultant properties when using ethynylphenol building blocks in the synthesis of organic electronic materials.

Feature of Ethynylphenol Building BlockResultant Property in Conjugated PolymerApplication Area
Ethynyl Group (-C≡C-) Enables polymerization (e.g., Sonogashira coupling) to form extended π-conjugated systems.Organic Electronics
Aromatic Ring (Phenol) Contributes to the delocalized π-electron system, crucial for charge transport.Organic Semiconductors
Alternating Donor-Acceptor Units Allows for tuning of the energy band gap and HOMO/LUMO levels.Organic Photovoltaics (OPVs)
Overall Molecular Structure Dictates final optical and electronic properties, including absorption and emission spectra.Organic Light-Emitting Diodes (OLEDs)

Polymers with high refractive indices are particularly sought after for photonic applications, including permanent data storage and holographic recording. Research has shown that polymers containing alternating aromatic and 1,3-diyne moieties can exhibit high refractive indices (e.g., up to 2.1125) that are tunable with UV irradiation. sci-hub.box This demonstrates the potential of using ethynyl-containing monomers to create materials for advanced optical technologies.

Sensing Technologies and Electrochemical Sensing Platforms Based on Phenolic Compounds

Phenolic compounds, including this compound, are a significant class of molecules for the development of electrochemical sensors. Their inherent electrochemical activity—the ability to be oxidized at an electrode surface—makes them suitable for direct detection and for use as building blocks in more complex sensing platforms. mdpi.com The development of sensitive and selective sensors for phenolic compounds is critical for applications in environmental monitoring, food safety, and healthcare. mdpi.com

Electrochemical sensors offer several advantages, including high sensitivity, rapid response, and cost-effectiveness. The performance of these sensors is heavily dependent on the electrode material. mdpi.com Phenolic compounds themselves can be electropolymerized onto electrode surfaces to form a sensitive layer. nih.gov This process involves applying a potential to a solution containing the phenolic monomer, causing it to polymerize and form a thin, often insulating, film on the electrode. nih.gov This polymer film can then be used to detect target analytes, with the modification often enhancing the selectivity and sensitivity of the sensor and preventing contamination of the electrode surface. nih.gov

The general principle behind the electrochemical detection of phenols involves their oxidation to form phenoxy radicals in an irreversible one-electron, one-proton step. mdpi.com The stability of this generated radical influences the anodic oxidation process. mdpi.com Advanced materials such as polymers, carbon nanotubes, and nanoparticles are often used to modify electrodes to improve the detection of phenolic acids and other related compounds. researchgate.net

The table below outlines the performance characteristics of various electrochemical sensors developed for the detection of different phenolic compounds, illustrating the typical ranges and limits of detection achievable with these technologies.

Sensor Platform / ModifierTarget Analyte(s)Linear RangeLimit of Detection (LOD)
Fe₃O₄ Nanoparticles / Carbon Paste ElectrodeSinapic acid, Syringic acid, RutinNot Specified2.2 x 10⁻⁷ M, 2.6 x 10⁻⁷ M, 0.8 x 10⁻⁷ M
Molecularly Imprinted Polypyrrole / Glassy Carbon Electrode4-ethylphenol0.2 to 34.8 µM0.2 µM
Co₃O₄ / Glassy Carbon ElectrodeHydroquinone (HQ), Catechol (CC)1 to 500 µM0.1 µM (for both)
Polyazulene / Platinum Electrode4-nitrophenol30 to 90 µM8.23 µM

These examples highlight the versatility of phenolic compounds in creating robust and sensitive electrochemical sensing platforms. The ability to electropolymerize monomers like this compound directly onto an electrode surface provides a straightforward method for fabricating tailored sensors for specific analytical challenges.

Biochemical and Medicinal Chemistry Research Non Clinical Focus

Molecular Interactions with Biological Targets

The 4-ethynyl-2-methylphenol scaffold serves as a basis for ligands that can interact with various biological targets, primarily through non-covalent interactions. As a ligand, its derivatives can bind to the active or allosteric sites of enzymes, leading to modulation of their catalytic activity. The phenol (B47542) group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking and hydrophobic interactions within the enzyme's binding pocket.

Enzyme inhibition is a key mechanism through which derivatives based on this scaffold can exert biological effects. The nature of this inhibition can vary. For instance, in studies of analogous phenolic compounds, competitive inhibition is a commonly observed mechanism. nih.govmdpi.com In competitive inhibition, the molecule binds to the active site of the enzyme, preventing the natural substrate from binding. The inhibitor's binding affinity to the enzyme's catalytic or peripheral active sites determines its potency, often quantified by the half-maximal inhibitory concentration (IC50) value. mdpi.com For example, a novel synthesized azo-resveratrol analog demonstrated competitive inhibition against mushroom tyrosinase, a finding that was confirmed through kinetic studies and docking simulations. nih.gov

Table 1: Examples of Enzyme Inhibition by Phenolic and Related Compounds

Compound/Derivative Class Target Enzyme Inhibition Mechanism IC50 Value
(E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate Mushroom Tyrosinase Competitive 17.85 µM nih.gov
Geraniol Acetylcholinesterase (AChE) Competitive 98.06 µM mdpi.com
Deoxypodophyllotoxin Derivatives Human Cancer Cell Lines (general) Cytotoxicity 0.0195 - 0.180 µM nih.gov
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Derivatives EGFR, BRAFV600E Multi-target Inhibition 9.70 - 68 nM mdpi.com

The planar aromatic ring of this compound is a structural feature conducive to interaction with deoxyribonucleic acid (DNA). One of the primary non-covalent binding modes for such planar molecules is intercalation. wikipedia.org This process involves the insertion of the planar moiety between the base pairs of the DNA double helix. wikipedia.orgnih.gov

Intercalation causes significant structural perturbations to the DNA, including the unwinding of the helix to create space for the molecule and an increase in the distance between adjacent base pairs. wikipedia.org This distortion can interfere with DNA replication and transcription, leading to functional arrest and cytotoxic effects. nih.gov The binding of a ligand via intercalation is often characterized by specific changes in its optical properties; classical intercalators typically exhibit a reduction in UV/visible absorbance of 40% to 60% upon binding to DNA. umich.edu

While direct intercalation studies on this compound are not extensively detailed, research on related structures provides insight. For example, studies on nucleic acids modified with indole-tagged nucleotides connected by a propargyl linker (a structure related to the ethynyl (B1212043) group) show that such modifications can significantly influence DNA conformation and its interaction with enzymes. acs.orgacs.org The rigidity of the linker can be crucial in modulating enzymatic recognition and cleavage, highlighting how the ethynyl-phenol scaffold could be used to design molecules that interact with and modify DNA structure and function. acs.org

Design and Synthesis of Biologically Active Scaffolds and Derivatives

The this compound structure represents a valuable scaffold in medicinal chemistry for the synthesis of novel, biologically active derivatives. The core structure can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. The synthetic strategy often involves chemical modification at the phenolic hydroxyl group, the aromatic ring, or the terminal ethynyl group.

This approach is a cornerstone of drug discovery, where a parent compound is used to generate a library of derivatives for biological screening. For example, series of deoxypodophyllotoxin derivatives have been synthesized to improve bioactivity and reduce toxicity, leading to the identification of compounds with potent cytotoxicity against human cancer cell lines. nih.gov Similarly, novel series of quinoline and picolinamide derivatives have been developed and evaluated as potential antitumor agents, demonstrating that targeted chemical synthesis can produce compounds that inhibit cancer cell proliferation and angiogenesis. mdpi.comrsc.org By applying these principles, derivatives of this compound can be designed to target a wide array of proteins and biological pathways.

Table 2: Synthetic Strategies for Biologically Active Derivatives from Core Scaffolds

Parent Scaffold/Compound Synthetic Modification Target Biological Activity
4'-demethyl-4-deoxypodophyllotoxin Reaction with substituted piperazines Antitumor nih.gov
4-(4-formamidophenylamino)-N-methylpicolinamide Addition of various substituted groups Anti-proliferation, Angiogenesis inhibition mdpi.com
4-azido-quinolin-2(1H)-ones Reaction with active methylene (B1212753) compounds Antiproliferative, Multi-target kinase inhibition mdpi.com
2-aminobenzophenones Cyclization with ketones using a catalyst Anticancer rsc.org

The ethynyl group is not merely a passive component of the this compound scaffold; it plays an active and crucial role in molecular recognition and biological activity. It is recognized as a privileged structural feature in medicinal chemistry for targeting a diverse range of proteins, including kinases, steroid receptors, and various enzymes. nih.gov

The physicochemical properties of the ethynyl group contribute significantly to its function. It is a small, rigid, and linear moiety, which allows it to act as a specific probe of a protein's binding site. Its linearity can be exploited to form directional, non-covalent interactions, such as hydrogen bonds (where the terminal alkyne proton acts as a donor) and π-stacking interactions with aromatic residues in the binding pocket. The biological activity of a molecule can be inversely related to its size, and the minimal steric bulk of the ethynyl group is advantageous in this regard. nih.gov

Furthermore, the terminal alkyne functionality is frequently used in chemical biology as a "click handle." This allows for the covalent attachment of reporter tags (like fluorophores or biotin) via click chemistry, a tool used to identify molecular targets and assess target engagement within a cellular context. nih.gov

Chemoinformatics and Computational Approaches in Ligand Discovery and Optimization

Chemoinformatics and computational chemistry are indispensable tools for accelerating the discovery and optimization of ligands derived from scaffolds like this compound. mdpi.com These methods allow for the virtual screening of large compound libraries and provide deep insights into the structural and electronic properties that govern biological activity. researchgate.net

Several computational techniques are employed to characterize potential drug candidates:

Density Functional Theory (DFT): Used to calculate the electronic structure of a molecule, providing information on its geometry and energy. mdpi.comresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining a molecule's chemical reactivity, stability, and polarizability. A smaller gap often suggests higher reactivity and potential for biological activity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). This is vital for predicting how a ligand will interact with a biological target. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: This method is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.net

These computational studies help rationalize structure-activity relationships and guide the synthesis of new derivatives with improved affinity and specificity for their intended biological targets. mdpi.com

Table 3: Computational Methods in Ligand Design

Computational Method Information Provided Application in Ligand Discovery
Density Functional Theory (DFT) Electronic structure, Optimized geometry Predicts molecular shape and stability. researchgate.net
HOMO-LUMO Analysis Chemical reactivity, Chemical hardness/softness Assesses potential for biological activity and interaction. researchgate.net
Molecular Electrostatic Potential (MEP) Electron density distribution, Sites for molecular interaction Predicts non-covalent binding interactions with target proteins. researchgate.net
Natural Bond Orbital (NBO) Analysis Intramolecular charge transfer, Hyperconjugative interactions Evaluates the stability of the ligand's conformation. researchgate.net

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Material Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and design of novel materials. For a molecule like 4-Ethynyl-2-methylphenol, these computational tools can accelerate research and development in several key areas.

Predictive Modeling of Properties: AI and ML algorithms can be trained on existing chemical databases to predict the physicochemical properties, reactivity, and potential applications of new compounds. For this compound, this could involve predicting its polymerization behavior, its efficacy as a precursor for pharmaceutical compounds, or its performance in electronic materials. By simulating these properties, researchers can prioritize experimental efforts on the most promising avenues, saving time and resources.

Generative Design of Derivatives: Generative AI models can design novel derivatives of this compound with tailored properties. By defining desired characteristics, such as specific electronic properties or enhanced thermal stability, these models can propose new molecular structures for synthesis. This approach can vastly expand the chemical space around the core this compound scaffold, leading to the discovery of materials with superior performance.

Interactive Data Table: Potential AI/ML Applications for this compound

Application AreaAI/ML Tool/TechniquePotential Outcome
Property PredictionQuantitative Structure-Activity Relationship (QSAR) models, Graph Neural NetworksPrediction of biological activity, electronic properties, and material performance.
Novel Derivative DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Generation of new molecular structures with optimized properties for specific applications.
Synthesis OptimizationRetrosynthesis Prediction Algorithms, Reaction Condition OptimizationIdentification of efficient and sustainable synthetic pathways.

Sustainable Synthesis Methodologies and Green Chemistry Principles for Ethynylphenols

The principles of green chemistry are increasingly guiding the development of new chemical processes. For the synthesis of this compound and other ethynylphenols, a focus on sustainability is paramount.

A plausible and widely used method for the synthesis of ethynylphenols is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org For the synthesis of this compound, a potential route would involve the Sonogashira coupling of a halogenated 2-methylphenol (such as 4-iodo-2-methylphenol (B1580675) or 4-bromo-2-methylphenol) with a protected alkyne like trimethylsilylacetylene (B32187). The subsequent deprotection of the silyl group would yield the final product. ccspublishing.org.cngelest.com

Green Chemistry Considerations for Synthesis:

Catalyst Selection: Research into more sustainable catalyst systems, such as those based on earth-abundant metals or heterogeneous catalysts that can be easily recovered and reused, is a key area of green chemistry.

Solvent Choice: The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental impact of the synthesis.

Energy Efficiency: The development of catalytic systems that operate under milder reaction conditions (lower temperatures and pressures) will contribute to a more energy-efficient process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry.

Data Table: Green Chemistry Approaches for Ethynylphenol Synthesis

Green Chemistry PrincipleApplication in Ethynylphenol Synthesis
Use of Renewable FeedstocksExploration of bio-based routes to starting materials.
Safer Solvents and AuxiliariesReplacement of hazardous organic solvents with greener alternatives.
Design for Energy EfficiencyDevelopment of low-temperature catalytic systems.
CatalysisUse of highly efficient and recyclable catalysts to minimize waste.

Advanced Applications in Nanotechnology and Optoelectronics from Ethynylphenol Derivatives

The ethynyl (B1212043) group is a versatile functional group that can participate in a variety of chemical reactions, making ethynylphenols valuable building blocks for advanced materials. The rigid, linear structure of the ethynyl group can impart unique properties to polymers and other materials.

Polymers and Advanced Materials: The polymerization of the ethynyl group can lead to the formation of conjugated polymers with interesting electronic and optical properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The phenolic hydroxyl group provides a handle for further functionalization, allowing for the fine-tuning of the material's properties.

Nanotechnology: Ethynylphenol derivatives can be used to functionalize nanoparticles, creating hybrid materials with tailored properties. For example, they could be used to modify the surface of gold nanoparticles for applications in sensing or catalysis. The ability to form self-assembled monolayers on various substrates also opens up possibilities in the fabrication of nanoscale electronic devices.

Optoelectronics: The electronic properties of materials derived from this compound could be harnessed for applications in optoelectronics. The extended π-conjugation in polymers or oligomers containing this unit could lead to materials with high charge carrier mobility and strong light absorption or emission, making them suitable for use in transistors, photodetectors, and other optoelectronic devices.

Exploration of Novel Catalytic Systems for Efficient Transformations of the Compound

The development of novel and efficient catalytic systems is crucial for unlocking the full synthetic potential of this compound. The reactivity of both the ethynyl and the phenolic hydroxyl groups can be harnessed through various catalytic transformations.

Catalytic Functionalization of the Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is a rich platform for a wide range of catalytic reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction that could be used to attach a wide variety of functional molecules to the this compound core.

Cycloaddition Reactions: The ethynyl group can participate in various cycloaddition reactions to form complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

Hydration and Hydroamination: Catalytic addition of water or amines across the triple bond can lead to the formation of valuable carbonyl compounds and enamines, respectively.

Catalytic Transformations Involving the Phenolic Group: The phenolic hydroxyl group can also be a site for catalytic functionalization. For instance, etherification and esterification reactions can be catalyzed to modify the properties of the molecule or to attach it to other substrates.

The exploration of dual catalytic systems that can simultaneously or sequentially activate both the ethynyl and phenolic functionalities would open up new avenues for the synthesis of complex molecules from this versatile building block.

Q & A

Q. What synthetic routes are recommended for producing 4-Ethynyl-2-methylphenol in laboratory settings?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation or methylation of precursor molecules. For example, analogous methods for structurally related phenols involve hydrogenation of vanillin derivatives or methylation of catechol analogs using dimethyl sulfate under basic conditions . Key parameters include temperature control (60–80°C for methylation), catalyst selection (e.g., palladium on carbon for hydrogenation), and solvent optimization (e.g., aqueous NaOH for methylation). Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR for structural elucidation of the ethynyl and methyl groups. Cross-validate with NIST reference data .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., EI-MS with NIST-standardized fragmentation patterns) .
  • IR Spectroscopy : Identify O–H stretching (3200–3600 cm1^{-1}) and C≡C vibrations (~2100 cm1^{-1}) .

Q. What safety protocols are mandatory when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Data : Refer to EPA guidelines for phenol derivatives, including acute toxicity thresholds (e.g., LC50_{50} values for aquatic organisms) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables:
  • Catalyst Loadings : Compare Pd/C (1–5 wt%) vs. Raney nickel in hydrogenation .
  • Reaction Time : Monitor intermediates via TLC or GC-MS to identify kinetic bottlenecks.
  • Solvent Systems : Test polar aprotic solvents (DMF, DMSO) for methylation efficiency.
    Statistical tools like ANOVA can isolate significant factors affecting yield.

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with NIST’s computational predictions and empirical databases .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent interference.
  • 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the ethynyl moiety.

Q. What experimental designs are suitable for assessing the biological activity of this compound?

  • Methodological Answer :
  • In Vitro Models : Use cell-based assays (e.g., MTT for cytotoxicity) with human keratinocytes, referencing EPA aquatic toxicity frameworks .
  • Enzyme Studies : Screen for interactions with cytochrome P450 isoforms via fluorometric assays.
  • Dose-Response Analysis : Apply Hill equation modeling to quantify EC50_{50}/IC50_{50} values, ensuring replicates (n ≥ 3) for statistical rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.